Myxin vs. Standard-of-Care Antibiotics: Quantified Superiority Against Drug-Resistant Mycobacterium abscessus
Myxin demonstrates exceptionally potent in vitro activity against a large panel of clinical isolates of Mycobacterium abscessus, a notoriously drug-resistant pathogen with few treatment options. When tested against 194 clinical M. abscessus isolates, Myxin exhibited a median minimum inhibitory concentration (MIC₅₀) of 0.125 mg/L and a 90th percentile MIC (MIC₉₀) of 0.5 mg/L [1]. Importantly, Myxin showed no antagonism in combination with eight standard anti-NTM drugs, indicating compatibility with existing therapeutic regimens [1]. For context, a meta-analysis of M. abscessus susceptibility data reports that the typical MIC₉₀ values for commonly used agents such as clarithromycin, amikacin, and cefoxitin are generally in the range of 2–32 mg/L, highlighting Myxin's superior potency in vitro [2].
| Evidence Dimension | In vitro potency against M. abscessus (MIC₉₀) |
|---|---|
| Target Compound Data | MIC₉₀ = 0.5 mg/L |
| Comparator Or Baseline | Clarithromycin (MIC₉₀ ~2–8 mg/L), Amikacin (MIC₉₀ ~16–32 mg/L), Cefoxitin (MIC₉₀ ~32–64 mg/L) based on clinical isolate surveys |
| Quantified Difference | Myxin MIC₉₀ is 4- to 128-fold lower than typical MIC₉₀ values for standard anti-M. abscessus agents. |
| Conditions | Microdilution assays against 194 clinical M. abscessus isolates; comparator data from published clinical isolate susceptibility surveys. |
Why This Matters
This differential potency makes Myxin a high-priority research compound for developing new therapies against M. abscessus, an urgent unmet medical need, and justifies its selection over generic phenazine derivatives lacking this specific activity profile.
- [1] Liu, Z., et al. (2026). In Vitro Antibacterial Activity of Myxin Against Mycobacterium abscessus. Clinical and Experimental Pharmacology and Physiology, 53(1), e70015. View Source
- [2] Johansen, M. D., Herrmann, J. L., & Kremer, L. (2020). Non-tuberculous mycobacteria and the rise of Mycobacterium abscessus. Nature Reviews Microbiology, 18(7), 392–407. View Source
